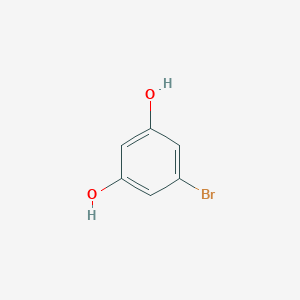
4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-ethyl-2,3-dimethyl-4,7-dihydroxybenzofuran and is a derivative of benzofuran.
Aplicaciones Científicas De Investigación
4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- has been studied extensively for its potential applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- is not fully understood. However, it is believed that the compound exerts its effects by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- in lab experiments is its relatively low toxicity. However, its solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl-. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential use as an antimicrobial and antifungal agent. Further studies are needed to determine its efficacy against different types of microorganisms and to develop more effective formulations. Finally, more research is needed to explore the potential applications of this compound in other fields such as agriculture and environmental science.
In conclusion, 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- is a chemical compound that has shown promise in scientific research for its potential applications in various fields. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects. With further research, this compound has the potential to make significant contributions to various fields.
Métodos De Síntesis
The synthesis of 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- can be achieved through various methods. One of the commonly used methods is the reduction of 4,7-Benzofurandione, 2,3-dimethyl-5-ethyl- using sodium borohydride. Another method involves the oxidation of 5-ethyl-2,3-dimethylphenol using potassium permanganate. Both methods have been successfully used to synthesize this compound.
Propiedades
Número CAS |
19671-83-1 |
|---|---|
Nombre del producto |
4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- |
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-ethyl-2,3-dimethyl-1-benzofuran-4,7-diol |
InChI |
InChI=1S/C12H14O3/c1-4-8-5-9(13)12-10(11(8)14)6(2)7(3)15-12/h5,13-14H,4H2,1-3H3 |
Clave InChI |
YLTURFBJNZVQNF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2C(=C1O)C(=C(O2)C)C)O |
SMILES canónico |
CCC1=CC(=C2C(=C1O)C(=C(O2)C)C)O |
Otros números CAS |
19671-83-1 |
Sinónimos |
2,3-Dimethyl-5-ethyl-4,7-benzofurandiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



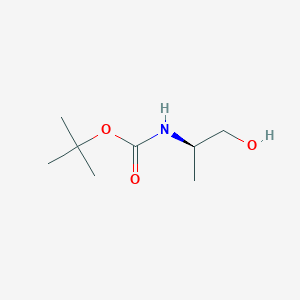
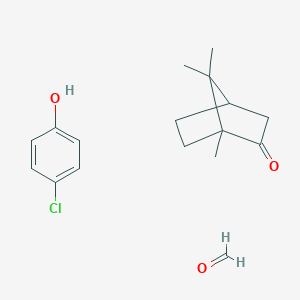
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
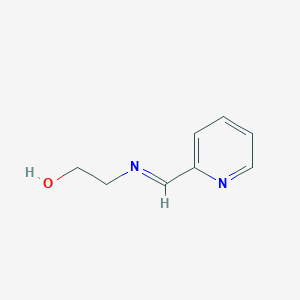
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
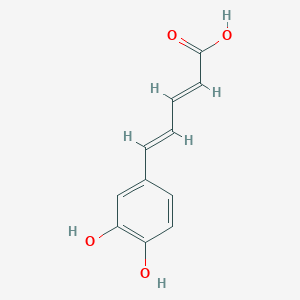
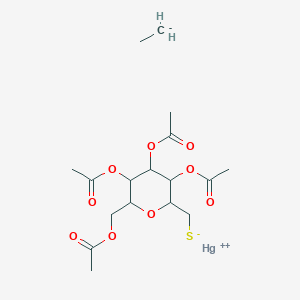
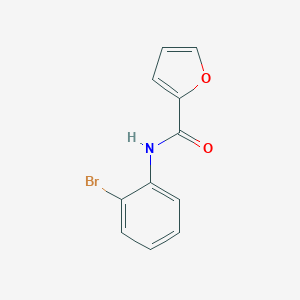
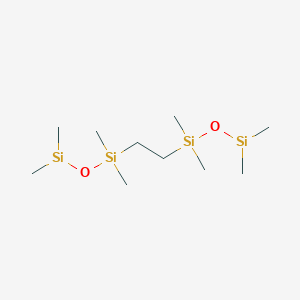
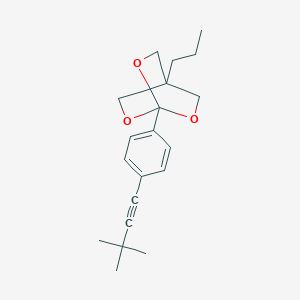
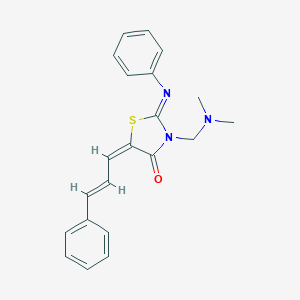
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
